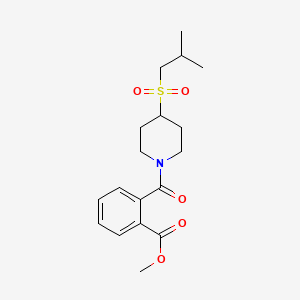

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate

描述

属性

IUPAC Name |

methyl 2-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5S/c1-13(2)12-25(22,23)14-8-10-19(11-9-14)17(20)15-6-4-5-7-16(15)18(21)24-3/h4-7,13-14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSFKNINRKOPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with an isobutylsulfonyl group through sulfonylation reactions. The benzoate ester can be introduced via esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

化学反应分析

Types of Reactions

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学研究应用

Glycerol-3-phosphate Acyltransferase Inhibition

Research indicates that compounds similar to methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate may act as inhibitors of glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid metabolism. Inhibiting GPAT has implications for anti-obesity therapeutics, as it can reduce fat accumulation in the body. Studies have shown that modifications to the benzoate structure can enhance inhibitory activity, with certain hydrophobic substituents leading to improved efficacy .

Serotonin and Dopamine Receptor Modulation

The compound has been investigated for its effects on serotonin and dopamine receptors, particularly the 5-HT₂A and D₃ receptors. Compounds with similar structures have demonstrated dual modulation capabilities, which may provide therapeutic benefits in treating mood disorders and other neuropsychiatric conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate piperidine derivatives and sulfonyl groups. The design of analogs with varying substituents can lead to compounds with enhanced biological properties or reduced side effects.

Case Study 1: Anti-obesity Research

A series of studies focused on the development of GPAT inhibitors led to the synthesis of various analogs of this compound. These studies revealed that specific structural modifications could significantly enhance inhibitory potency, with one compound showing an IC₅₀ value of 8.5 µM, marking it as a lead candidate for further development in obesity treatment .

Case Study 2: Neuropharmacology

Investigations into the modulation of serotonin and dopamine receptors have highlighted the potential of this compound in treating psychiatric disorders. By examining its receptor binding affinities and functional outcomes in cellular models, researchers have begun to elucidate its mechanism of action, paving the way for future clinical applications .

作用机制

The mechanism of action of Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The isobutylsulfonyl group may play a key role in binding to these targets, while the piperidine ring and benzoate ester contribute to the overall molecular stability and reactivity. Specific pathways involved in its mechanism of action would depend on the context of its use, such as its role in a biological system or a chemical reaction.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Linked Quinoline Derivatives ()

Compounds C1–C7 from share a methyl benzoate ester core linked to a piperazine or quinoline-carbonyl system, analogous to the target compound’s piperidine-carbonyl backbone. Key structural and functional differences include:

| Compound | Core Structure | Substituent(s) | Molecular Weight (Da)* | Key Properties |

|---|---|---|---|---|

| Target Compound | Piperidine-carbonyl | Isobutylsulfonyl | ~395.45 | High polarity (sulfonyl group) |

| C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine-quinoline | Phenyl | ~539.60 | Moderate lipophilicity (aryl substituent) |

| C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine-quinoline | 4-Fluorophenyl | ~557.59 | Enhanced electronic effects (halogen) |

| C7 (Methyl 4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine-quinoline | 4-Trifluoromethylphenyl | ~607.60 | High hydrophobicity (CF₃ group) |

*Calculated based on molecular formulas.

- This contrasts with C7’s trifluoromethyl group, which increases hydrophobicity . The piperidine ring in the target compound (vs. piperazine in C1–C7) may alter conformational flexibility and hydrogen-bonding capacity, affecting binding interactions in biological systems .

Agrochemical Methyl Benzoate Derivatives ()

highlights methyl benzoate esters with pesticidal activity, such as:

- Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl): Features a pyrimidinyloxy group, enabling herbicidal action via acetolactate synthase inhibition.

- Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (haloxyfop-methyl): Contains a pyridinyloxy-phenoxypropanoate chain for grass control.

- Key Differences :

Research Findings and Characterization Methods

- Synthesis and Analysis: Compounds in were synthesized via crystallization in ethyl acetate, yielding solids characterized by ¹H NMR and HRMS . Similar methods likely apply to the target compound, though its sulfonyl group may require alternative purification strategies.

Functional Insights :

- The sulfonyl group in the target compound may improve metabolic stability compared to ester or amide-containing analogs, as seen in sulfonamide drugs. This contrasts with halogenated derivatives (e.g., C4, C7), where electronic effects dominate .

生物活性

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound characterized by its piperidine ring, benzoate ester, and isobutylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and research findings related to its activity.

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the functionalization of the piperidine ring through sulfonylation, followed by esterification to introduce the benzoate group. Key reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

Chemical Structure

- IUPAC Name : Methyl 2-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzoate

- Molecular Formula : C18H25NO5S

- Molecular Weight : 367.5 g/mol

Biological Activity

Research into the biological activity of this compound has identified several potential mechanisms of action:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in various disease models.

- Receptor Binding : The isobutylsulfonyl group may enhance binding affinity to certain receptors, influencing signaling pathways relevant to pain modulation and inflammation .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, indicating potential use in treating infections.

Research Findings

Several studies have investigated the biological effects of this compound or its analogs:

Case Studies

- A study published in Pharmaceutical Biology explored the effects of similar compounds on pain relief in animal models. Results indicated a significant decrease in pain response when administered at specific dosages .

- Another research article highlighted the compound's potential as an anti-inflammatory agent, showing reduced inflammation markers in treated subjects compared to controls .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。